molecular formula C8H2Cl4N2 B13108952 2,3,5,8-Tetrachloroquinoxaline

2,3,5,8-Tetrachloroquinoxaline

Cat. No.: B13108952
M. Wt: 267.9 g/mol
InChI Key: MVSATHRMTOEVPF-UHFFFAOYSA-N
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Description

2,3,5,8-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, a heterocyclic aromatic organic compound Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,8-Tetrachloroquinoxaline typically involves the condensation of 2,3,5,8-tetrachloro-1,4-benzoquinone with o-phenylenediamine. This reaction is usually carried out in the presence of a catalyst such as titanium silicate-1 (TS-1) in methanol at room temperature . The reaction can be scaled up to industrial levels, and the catalyst is recyclable, making the process efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5,8-Tetrachloroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoxalines.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.

Major Products

Scientific Research Applications

2,3,5,8-Tetrachloroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,8-Tetrachloroquinoxaline involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetrachloroquinoxaline: Another chlorinated quinoxaline with similar chemical properties but different substitution patterns.

    2,3-Dichloroquinoxaline: A less chlorinated derivative with distinct reactivity and applications.

    Quinoxaline: The parent compound with no chlorine substitutions, used widely in various fields.

Uniqueness

2,3,5,8-Tetrachloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2, 3, 5, and 8 enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

IUPAC Name

2,3,5,8-tetrachloroquinoxaline

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H

InChI Key

MVSATHRMTOEVPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

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